2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the pyrazolo[3,4-b]pyridine core . Subsequent functional group modifications, such as reductive desulfurization and Suzuki coupling, are employed to introduce the desired substituents .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity and potential as anticancer agents.
1H-pyrazolo[3,4-b]pyridine derivatives: Explored for their PPARα activation and potential in treating metabolic disorders.
Uniqueness
2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide stands out due to its unique substitution pattern and potential for diverse biological activities . Its structural features allow for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H24N6O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C22H24N6O2S/c1-28-20-18(19(27-28)13-8-9-13)16(11-17(24-20)12-6-7-12)21(29)25-26-22(31)23-14-4-3-5-15(10-14)30-2/h3-5,10-13H,6-9H2,1-2H3,(H,25,29)(H2,23,26,31) |
InChI Key |
IRRWQAMABAZRNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CC(=CC=C4)OC)C(=N1)C5CC5 |
Origin of Product |
United States |
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